Cross-Species TAAR1 Binding Affinity (Ki) of RO5166017 vs. RO5256390
RO5166017 exhibits a distinct cross-species Ki profile compared with the structurally related Roche TAAR1 agonist RO5256390. RO5166017 shows higher affinity for rat TAAR1 (2.7 nM vs. 9.1 nM), lower affinity for mouse TAAR1 (1.9 nM vs. 0.9 nM), and markedly lower affinity for human TAAR1 (31 nM vs. 4.1 nM). The cynomolgus monkey Ki values are equivalent (24 nM for both compounds) [1][2]. These differences document that the two compounds are not interchangeable surrogates in rodent-to-human translational pharmacology studies.
| Evidence Dimension | TAAR1 binding affinity (Ki) across four species stably expressed in HEK293 cells |
|---|---|
| Target Compound Data | Mouse: 1.9 nM; Rat: 2.7 nM; Human: 31 nM; Cynomolgus monkey: 24 nM |
| Comparator Or Baseline | RO5256390 — Mouse: 0.9 nM; Rat: 9.1 nM; Human: 4.1 nM; Cynomolgus monkey: 24 nM |
| Quantified Difference | Rat: RO5166017 3.4-fold more potent; Mouse: RO5166017 2.1-fold less potent; Human: RO5166017 7.6-fold less potent |
| Conditions | Radioligand binding competition assay in HEK293 cells stably expressing recombinant mouse, rat, human, or cynomolgus monkey TAAR1 [1][2] |
Why This Matters
Investigators requiring a compound with balanced rodent potency (rat vs. mouse) should prefer RO5166017; those requiring the highest human TAAR1 affinity should select RO5256390.
- [1] Revel FG, Moreau J-L, Gainetdinov RR, et al. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proc Natl Acad Sci U S A. 2011;108(20):8485-8490. doi:10.1073/pnas.1103029108 View Source
- [2] RO5256390 Ki values: Sigma Aldrich / MedChemExpress product datasheet; Cenmed product page. Ki = 0.9 nM (mouse), 4.1 nM (human), 9.1 nM (rat), 24 nM (monkey) TAAR1. View Source
